molecular formula C15H12FNO2S B2863405 4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole CAS No. 1354699-91-4

4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole

Cat. No.: B2863405
CAS No.: 1354699-91-4
M. Wt: 289.32
InChI Key: CMYWHGFSJODUNE-UHFFFAOYSA-N
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Description

Historical Development of Phenylsulfonyl Indole Derivatives

The synthesis of phenylsulfonyl indole derivatives originated with early investigations into indole’s electrophilic substitution patterns. Initial approaches relied on harsh sulfonating agents like chlorosulfonic acid, which often led to over-sulfonation and poor regiocontrol. A pivotal shift occurred in 2014 with the introduction of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as a metal-free oxidative system, enabling selective C–S bond formation at the indole C-2 position while simultaneously introducing diazenyl groups at C-3 (Figure 1). This dual functionalization strategy achieved yields of 70–92% for derivatives bearing electron-donating aryl groups, marking a milestone in modular indole sulfonylation.

Further refinement came in 2024 with the development of iodophor-catalyzed 2-sulfonylation using 30% H₂O₂ as a green oxidant. This aqueous-phase method reduced reaction times to 10 minutes while maintaining moderate yields (42–72%) across diverse indole substrates, including N-methylpyrrole. The evolution of these methods directly enabled the practical synthesis of 4-fluoro-2-methyl-1-phenylsulfonyl-1H-indole, as evidenced by its commercial availability from suppliers like Fujifilm Wako and Dana Bioscience.

Table 1: Key Advances in Indole Sulfonylation Methodology

Year Innovation Reaction Time Yield Range Key Substrates
2014 TBHP/TBAI oxidative coupling 12–24 h 70–92% C2,C3-unsubstituted indoles
2024 Iodophor/H₂O₂ aqueous catalysis 10 min 42–72% 3-Substituted indoles, pyrroles

Significance of this compound in Research

The structural uniqueness of this compound arises from three critical features:

  • N1-Sulfonylation : The phenylsulfonyl group acts as both a protecting group and an electron-withdrawing director, facilitating subsequent C–H functionalization at the C-3 position.
  • C4-Fluorination : The fluorine atom induces substantial electronic modulation, increasing the indole ring’s susceptibility to nucleophilic attack while improving metabolic stability in drug candidates.
  • C2-Methylation : Steric hindrance from the methyl group enforces regioselectivity in cross-coupling reactions, as demonstrated in palladium-catalyzed arylations of related sulfonylated indoles.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-fluoro-2-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-11-10-13-14(16)8-5-9-15(13)17(11)20(18,19)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYWHGFSJODUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 2-methylindole, and phenylsulfonyl chloride.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceuticals .

Synthesis and Chemical Properties:
this compound is a synthetic compound with a specific chemical structure, as indicated by its PubChem entry . A safety data sheet is available for this compound .

Applications in Pharmaceutical Research:

  • Alphavirus Replication Inhibitors Indole-2-carboxamides, including compounds structurally related to this compound, have been identified as inhibitors of alphavirus replication . These compounds have shown promise in protecting against neuroadapted Sindbis virus infection in mice and have been further developed to improve their potency and pharmacokinetic properties .
  • HIV Reverse Transcriptase Inhibitors Derivatives of 1,2,4-triazol-3-amine have been investigated as inhibitors of HIV reverse transcriptase . Modifications to these compounds, including the introduction of substituents such as 6-chloro-imidazothiazole, 2,4-dimethylthiazole, and substituted naphthalenes, have been explored to enhance their activity against wild-type and mutant strains of HIV .
  • Antimicrobial Agents Certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides, which contain an indole moiety, have been synthesized and evaluated for their antimicrobial activity . Some of these compounds have shown activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .

Process for producing indole compound
A novel process for producing an indole derivative involves cyclizing a 2-nitrobenzylcarbonyl compound in the presence of a catalyst that contains a Group element . The utility of the compound group as a fungicide using the obtained indole compounds is known . A production process using 6-fluoro-2-methylindole, an indole compound with high utility, is being studied, which uses 3-(4-fluoro-2-nitrophenyl) acetone that can be relatively easily synthesized as an important intermediate .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between 4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole and related indole derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activity
This compound C₁₅H₁₂FNO₂S 4-F, 2-CH₃, 1-PhSO₂ 301.33 Sulfonyl, Fluorine, Methyl Electron-deficient core; potential kinase inhibition
4-Fluoro-2-phenyl-1H-indole C₁₄H₁₀FN 4-F, 2-Ph 211.24 Fluorine, Phenyl Base structure; π-π interactions
2-(4-Fluorophenyl)-3-methyl-1H-indole C₁₅H₁₂FN 2-(4-F-Ph), 3-CH₃ 225.26 Fluorophenyl, Methyl Synthetic versatility; π-system interactions
5-Methoxy-2-(4-methylsulfonylphenyl)-1H-indole C₁₆H₁₅NO₃S 5-OCH₃, 2-PhSO₂CH₃ 317.36 Methoxy, Methylsulfonyl High potency in selective inhibition studies
6-Fluoro-1H-indole-2,3-dione C₈H₄FNO₂ 6-F, 2,3-dione 165.12 Fluorine, Diketone Reactive carbonyl groups; photophysical applications

Key Comparative Insights

Biological Activity Correlations :

  • Compounds with methylsulfonyl or phenylsulfonyl groups (e.g., 5-Methoxy-2-(4-methylsulfonylphenyl)-1H-indole) demonstrate enhanced selectivity in enzyme inhibition, suggesting the sulfonyl moiety's role in target engagement .
  • Fluorophenyl substituents (e.g., 2-(4-Fluorophenyl)-3-methyl-1H-indole) exhibit π-system interactions in crystallographic studies, which may influence packing in solid-state or protein binding .

Synthetic Accessibility :

  • The synthesis of this compound likely involves sulfonylation of a pre-fluorinated indole precursor, whereas analogues like 2-(4-Fluorophenyl)-3-methyl-1H-indole are synthesized via cross-coupling or cyclization routes .

Biological Activity

4-Fluoro-2-methyl-1-phenylsulfonyl-1H-indole is a synthetic organic compound characterized by the molecular formula C15H12FNO2SC_{15}H_{12}FNO_2S. As a derivative of indole, it has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and research findings.

The precise mechanism of action for this compound remains largely unexplored. However, indole derivatives are known to interact with various biological targets, influencing multiple cellular processes. The compound is hypothesized to affect biochemical pathways involved in:

  • Antiviral activity
  • Anti-inflammatory responses
  • Anticancer effects
  • Antimicrobial properties

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects.

Structure-Activity Relationships (SAR)

Research on related indole compounds indicates that modifications in the structure can significantly affect biological activity. For instance, substituents at the 4-position on the phenyl ring have been shown to enhance potency at various receptors, such as cannabinoid receptors (CB1 and CB2) .

Anticancer Activity

A study investigated the anticancer potential of indole derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values demonstrating potent activity:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (breast cancer)10–30
This compoundHepG2 (liver cancer)15–25

These findings suggest that structural characteristics, such as the presence of fluorine and sulfonyl groups, contribute to enhanced anticancer efficacy .

Antimicrobial Properties

The antimicrobial activity of this compound was assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values highlighted its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

This indicates that the compound possesses notable antibacterial properties, potentially useful in treating infections caused by resistant strains .

Case Study: HIV Inhibition

Indolylarylsulfones, a class to which this compound belongs, have shown promise as non-nucleoside reverse transcriptase inhibitors for HIV. Research demonstrated that modifications in the indole framework could lead to compounds with enhanced antiviral activity .

Q & A

Q. How to address discrepancies in biological activity across studies?

  • Answer :
  • Assay Standardization : Adopt CLSI guidelines for cell viability assays (e.g., consistent seeding density, serum concentration).
  • Batch Authentication : Verify cell line identity via STR profiling.
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.